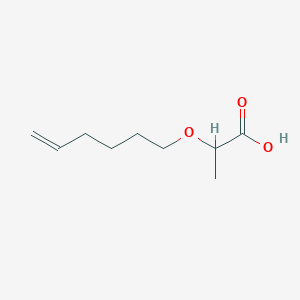

2-Hex-5-enoxypropanoic acid

Description

Contextualization within Contemporary Organic Chemistry

2-Hex-5-enoxypropanoic acid belongs to the class of ether lipids, which are characterized by an ether linkage between a fatty alcohol and a glycerol (B35011) or other backbone structure. wikipedia.org In this case, a hex-5-enol is linked to a propanoic acid at the alpha-position. Such ether linkages are of significant interest in contemporary organic chemistry and biochemistry due to their presence in natural products and their influence on the chemical and physical properties of molecules. wikipedia.orgnih.gov The presence of a terminal double bond in the hexenyl group and a chiral center at the second carbon of the propanoic acid moiety makes this compound a target for studies in stereoselective synthesis and as a potential building block in the creation of more complex molecules. molaid.commolbase.cn

The synthesis of such ether-linked carboxylic acids can be approached through methods like the Michael addition of alcohols to activated acrylic acid derivatives or by the Williamson ether synthesis, reacting a halo-propanoic acid with an alcohol. prepchem.comtandfonline.com The choice of synthetic route can be crucial in controlling the stereochemistry of the final product.

Historical Perspective of Enoxypropanoic Acid Research Trajectories

Research into ether lipids, the broader family to which this compound belongs, has a history stretching back nearly a century. plos.org These compounds were initially discovered in animal tissues and were noted for their resistance to chemical and enzymatic degradation compared to their ester-linked counterparts. wikipedia.org This stability has been a driving force in research, exploring their structural roles in cell membranes and their involvement in cellular signaling pathways. nih.govfrontiersin.org

The study of simpler enoxypropanoic acids and their derivatives has often been linked to the development of herbicides and other biologically active compounds. jlu.edu.cnjetir.org For instance, phenoxypropanoic acid derivatives have been extensively researched for their herbicidal properties. researchgate.net While direct historical research on this compound is not widely documented, the foundational work on the synthesis and properties of other ether-linked carboxylic acids provides the chemical context and methodological basis for its investigation. tandfonline.comresearchgate.net The identification of specific stereoisomers, such as (R)-2-(Hex-5-enyloxy)propanoic acid, indicates a more recent focus on the specific three-dimensional structure and its potential influence on biological activity. molaid.commolbase.cn

Current Significance in Targeted Chemical Synthesis and Biochemical Investigations

The current significance of this compound in academic research appears to be centered on its availability as a specific, stereochemically defined building block for organic synthesis. The (R)-enantiomer, in particular, is commercially available, suggesting its use in the synthesis of chiral molecules where the configuration of the stereocenter is crucial for the target's function. molaid.commolbase.cn

In the realm of biochemical investigations, ether lipids are gaining increasing attention for their diverse roles. They are integral components of cell membranes, particularly in nervous tissue and the heart, and are involved in protecting cells from oxidative stress. plos.orgfrontiersin.org Specific ether lipids, like plasmalogens, are subjects of intense study for their potential roles in diseases such as obesity and for their immunomodulatory and signaling functions. frontiersin.org While no specific biochemical studies on this compound are prominently published, its structural similarity to naturally occurring ether lipids suggests it could be a useful tool or probe in studying the enzymes and pathways involved in ether lipid metabolism. For example, it could be used as a substrate analog to study fatty acid and ether lipid processing enzymes. nih.gov

Chemical Data

Below are tables summarizing key information for this compound and related compounds mentioned in this article.

Table 1: Compound Identification

| Compound Name | IUPAC Name | CAS Number |

| This compound | 2-(Hex-5-en-1-yloxy)propanoic acid | Not available |

| (R)-2-(Hex-5-enyloxy)propanoic acid | (2R)-2-(Hex-5-en-1-yloxy)propanoic acid | 1218998-90-3 molaid.commolbase.cn |

| Propanoic Acid | Propanoic acid | 79-09-4 |

| Hex-5-en-1-ol | Hex-5-en-1-ol | 821-41-0 |

Structure

3D Structure

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2-hex-5-enoxypropanoic acid |

InChI |

InChI=1S/C9H16O3/c1-3-4-5-6-7-12-8(2)9(10)11/h3,8H,1,4-7H2,2H3,(H,10,11) |

InChI Key |

AJARURYEKUWTFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)OCCCCC=C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Hex 5 Enoxypropanoic Acid

Established Synthetic Routes for 2-Hex-5-enoxypropanoic Acid

The primary method for synthesizing this compound is through a variation of the Williamson ether synthesis, a reliable and well-documented method for forming ethers. lscollege.ac.inwikipedia.org

Multi-Step Organic Synthesis Pathways

The most direct pathway for the synthesis of this compound involves a nucleophilic substitution reaction. This process typically occurs in two main steps:

Formation of the Alkoxide: The first step is the deprotonation of an alcohol to form a more nucleophilic alkoxide ion. youtube.com For the synthesis of this compound, the precursor alcohol is 5-hexen-1-ol (B1630360). This alcohol is treated with a strong base, such as sodium hydride (NaH), to form the sodium 5-hexen-1-oxide. youtube.com The use of sodium hydride is advantageous as its byproduct, hydrogen gas, is easily removed from the reaction mixture.

Nucleophilic Substitution (S_N2 Reaction): The newly formed alkoxide then acts as a nucleophile, attacking an alkyl halide in a bimolecular nucleophilic substitution (S_N2) reaction. wikipedia.org In this case, the electrophile is an ester of 2-halopropanoic acid, such as ethyl 2-bromopropanoate. The alkoxide attacks the carbon atom bonded to the halogen, displacing the halide and forming the ether linkage. This results in the formation of the ethyl ester of this compound.

Hydrolysis: The final step is the hydrolysis of the ester to yield the desired carboxylic acid. This can be achieved under either acidic or basic conditions, which cleaves the ester bond to reveal the carboxylic acid functional group.

This reaction is typically conducted at temperatures ranging from 50 to 100 °C and can take between 1 to 8 hours to complete. lscollege.ac.in

Stereoselective Approaches in the Preparation of this compound Enantiomers

The synthesis of specific enantiomers of this compound, such as (R)-2-(Hex-5-en-1-yloxy)propanoic acid, is achieved through a stereoselective approach. chemsrc.com This is most commonly accomplished using a chiral pool strategy, which utilizes enantiomerically pure starting materials. nih.gov

The key to this stereoselective synthesis is the use of a chiral electrophile. For instance, to synthesize (R)-2-(Hex-5-en-1-yloxy)propanoic acid, one would start with an ester of (S)-2-bromopropanoic acid. chemsrc.com The S_N2 reaction proceeds with an inversion of stereochemistry at the chiral center. When the 5-hexen-1-oxide attacks the (S)-configured electrophile, it results in the formation of the (R)-configured product. libretexts.org

This method is highly effective because the stereochemical outcome is controlled by the configuration of the starting material, which is often commercially available in high enantiomeric purity. nih.gov

Precursor Chemistry and Intermediates in this compound Synthesis

The selection of appropriate precursors is critical for the successful synthesis of this compound. The structure of the target molecule logically dictates the two primary building blocks.

Utilization of Hexenoic Acid Derivatives and Related Alkenoic Acids as Building Blocks

The "hexenoxy" portion of the molecule is derived from a six-carbon chain with a terminal double bond. The most common precursor for this part is 5-hexen-1-ol . chemsrc.com This compound provides the necessary carbon skeleton and the terminal alkene functionality. Alternatively, 1-bromo-5-hexene could be used as the electrophile if the other precursor is a derivative of 2-hydroxypropanoic acid. chemsrc.com

The propanoic acid moiety is typically derived from a 2-substituted propanoic acid derivative. 2-Bromopropanoic acid or its esters (e.g., ethyl 2-bromopropanoate) are common choices as they provide a good leaving group (bromide) for the S_N2 reaction. chemsrc.com For stereoselective syntheses, chiral versions like (S)-2-bromopropanoic acid are employed. chemsrc.com

| Precursor Name | CAS Number | Role in Synthesis | Source of Moiety |

|---|---|---|---|

| 5-hexen-1-ol | 821-41-0 | Nucleophile (after deprotonation) | Hex-5-enoxy group |

| Ethyl 2-bromopropanoate | 535-11-5 | Electrophile | Propanoic acid group |

| (S)-2-Bromopropanoic acid | 32644-15-8 | Chiral electrophile precursor | (R)-propanoic acid group |

| 1-bromo-5-hexene | 2695-47-8 | Alternative electrophile | Hex-5-enoxy group |

Strategic Incorporation of Unsaturated Moieties via Allylic or Vinylic Intermediates

The unsaturated hexenyl group is a key feature of the target molecule. Its incorporation is strategically achieved by using a precursor that already contains the double bond in the correct position. The use of 5-hexen-1-ol or 1-bromo-5-hexene ensures that the terminal alkene is present in the final product. The terminal C=C double bond in these precursors is relatively stable and does not typically interfere with the Williamson ether synthesis reaction conditions, which are focused on the alcohol and halide functional groups. This approach avoids the need for a separate, and potentially complex, step to introduce the unsaturation after the ether linkage has been formed.

Derivatization Strategies for this compound

This compound possesses two primary functional groups that can be targeted for derivatization: the carboxylic acid and the terminal alkene. This allows for a range of chemical modifications.

Derivatization of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be readily converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk This is a reversible reaction, and using an excess of the alcohol can drive the equilibrium towards the ester product. masterorganicchemistry.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to form esters under milder conditions. orgsyn.org

Amide Formation: The carboxylic acid can be converted to an amide by reacting it with an amine. libretexts.org This typically requires activating the carboxylic acid first, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂). nih.gov The resulting acid chloride is then reacted with a primary or secondary amine to form the corresponding amide. libretexts.org Modern coupling reagents like HATU or EDC can also facilitate this transformation directly without the need to form the acid chloride. fishersci.co.uk

Derivatization of the Terminal Alkene Group:

Hydration: The terminal double bond can be hydrated to form an alcohol. In the presence of an acid catalyst and water, this would likely follow anti-Markovnikov addition due to the influence of the ether oxygen, resulting in a primary alcohol at the terminal position. libretexts.org

Halolactonization: The presence of both a double bond and a carboxylic acid group within the same molecule allows for intramolecular reactions. In the presence of a halogen source (like I₂ or Br₂) and a base, the molecule can undergo halolactonization to form a halogen-substituted lactone (a cyclic ester). researchgate.net

Hydrogenation: The terminal alkene can be reduced to an alkane through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂), the double bond would be saturated, yielding 2-(hexyloxy)propanoic acid.

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Carboxylic Acid | Amide Formation | 1. SOCl₂ 2. Amine | Amide |

| Terminal Alkene | Hydrogenation | H₂, Pd/C | Alkane |

| Terminal Alkene | Halolactonization | I₂, NaHCO₃ | Iodolactone |

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic chemistry, and its reactivity has been extensively studied. These well-established transformations can be readily applied to this compound to yield a variety of important derivatives such as esters, amides, and alcohols.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the ester product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk

Alternatively, esterification can be carried out under milder, non-acidic conditions using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is particularly useful for substrates that are sensitive to strong acids.

Table 1: Representative Esterification Reactions of this compound

| Alcohol (R'-OH) | Reagents and Conditions | Product |

| Methanol (B129727) | H₂SO₄ (cat.), heat | Methyl 2-hex-5-enoxypropanoate |

| Ethanol | TsOH (cat.), Dean-Stark trap | Ethyl 2-hex-5-enoxypropanoate |

| tert-Butanol | DCC, DMAP, CH₂Cl₂ | tert-Butyl 2-hex-5-enoxypropanoate |

Amide Formation: The synthesis of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally inefficient. khanacademy.org Common methods involve the use of coupling reagents to form a highly reactive intermediate that is then readily attacked by the amine. fishersci.de Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to prevent racemization, are frequently employed. khanacademy.orgfishersci.de Another approach involves the use of titanium(IV) chloride (TiCl₄) to mediate the direct condensation of the carboxylic acid and amine. nih.gov

Table 2: Selected Reagents for Amide Synthesis from this compound

| Amine (R'R''NH) | Coupling Reagent/Catalyst | Conditions | Product |

| Ammonia | DCC, HOBt | DMF, 0°C to RT | 2-Hex-5-enoxypropanamide |

| Aniline | EDC, HOBt | DCM, 0°C to RT | N-Phenyl-2-hex-5-enoxypropanamide |

| Diethylamine | TiCl₄ | Pyridine, 85°C | N,N-Diethyl-2-hex-5-enoxypropanamide |

| Methylamine | Urea, Mg(NO₃)₂·6H₂O | Octane, 110°C | N-Methyl-2-hex-5-enoxypropanamide. nih.govcore.ac.uk |

Reduction to Alcohols: The carboxylic acid functionality can be reduced to a primary alcohol, yielding 2-hex-5-enoxypropan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. organicchemistrytutor.comlibretexts.org The reaction proceeds via an aldehyde intermediate, which is further reduced in situ. organicchemistrytutor.com More recently, methods using silane-based reductants, such as phenylsilane (B129415) with catalytic zinc acetate, have been developed as a more practical and air-tolerant alternative. chemistryviews.org

Transformations Involving the Terminal Alkene Functionality

The terminal double bond in this compound provides a gateway to a wide range of functional group interconversions, allowing for the introduction of new stereocenters and functionalities at the terminus of the hexenyl chain.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the terminal alkene, leading to the formation of a primary alcohol. wikipedia.orglibretexts.orgbyjus.com Treatment of this compound with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidative workup with hydrogen peroxide (H₂O₂) and a base, will yield 2-(6-hydroxyhexoxy)propanoic acid. wikipedia.orgbyjus.commasterorganicchemistry.com The reaction is stereospecific, proceeding via a syn-addition of the hydrogen and boron atoms across the double bond. wikipedia.orgmasterorganicchemistry.com

Epoxidation: The terminal alkene can be converted to an epoxide, a versatile three-membered ring intermediate, by treatment with a peroxy acid. libretexts.org A common and relatively stable reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org This reaction would transform this compound into 2-((3-(oxiran-2-yl)propyl)oxy)propanoic acid. The resulting epoxide is susceptible to ring-opening reactions with various nucleophiles, providing a route to a diverse set of 1,2-difunctionalized compounds.

Dihydroxylation: The alkene can be converted into a vicinal diol (a glycol) through dihydroxylation. The stereochemical outcome of this reaction can be controlled by the choice of reagents. Syn-dihydroxylation, to produce 2-((5,6-dihydroxyhexyl)oxy)propanoic acid with the hydroxyl groups on the same face, can be achieved using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.org Anti-dihydroxylation, yielding the diastereomeric diol, can be accomplished by first forming an epoxide and then subjecting it to acid-catalyzed hydrolysis. libretexts.org

Table 3: Common Alkene Transformations of this compound

| Reaction | Reagents | Key Intermediate/Product |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-((6-Hydroxyhexyl)oxy)propanoic acid |

| Epoxidation | m-CPBA, CH₂Cl₂ | 2-((3-(Oxiran-2-yl)propyl)oxy)propanoic acid |

| Syn-Dihydroxylation | OsO₄ (cat.), NMO | 2-((5,6-Dihydroxyhexyl)oxy)propanoic acid |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Diastereomer of Syn-Dihydroxylation Product |

Modifications of the Ether Linkage

The ether bond is generally stable and less reactive than the carboxylic acid or alkene functionalities. wikipedia.org However, under specific and often harsh conditions, it can be cleaved.

Acid-Catalyzed Cleavage: The carbon-oxygen bond of the ether can be broken by treatment with strong acids, typically hydrohalic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.orgmasterorganicchemistry.com In the case of this compound, the cleavage can occur at either side of the ether oxygen. The regioselectivity depends on the substitution pattern of the adjacent carbons. Given the structure, the reaction would likely proceed via an Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com Cleavage would result in the formation of 2-hydroxypropanoic acid (lactic acid) and 1,5-hexadiene (B165246) (from subsequent elimination of the resulting 6-halo-1-hexene) or 2-halopropanoic acid and 5-hexen-1-ol. The exact product distribution would depend on the specific reaction conditions, including the concentration of the acid and the temperature. libretexts.org

Chemical Reactivity and Mechanistic Investigations of 2 Hex 5 Enoxypropanoic Acid

Reactivity of the Carboxylic Acid Group in Esterification, Amidation, and Reduction Reactions

The carboxylic acid moiety is a primary site for transformations such as esterification, amidation, and reduction.

Esterification: In the presence of an alcohol and a strong acid catalyst, such as sulfuric acid (H₂SO₄), 2-Hex-5-enoxypropanoic acid undergoes Fischer esterification to form an ester. masterorganicchemistry.comcerritos.edulibretexts.orgbyjus.com This is a reversible, acid-catalyzed nucleophilic acyl substitution. chemistrysteps.com The reaction is typically driven to completion by using the alcohol as the solvent (in large excess) or by removing the water produced during the reaction. libretexts.orgbyjus.comchemistrysteps.com

Amidation: The direct conversion of this compound to an amide can be achieved by heating it with an amine. However, this reaction is often challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. encyclopedia.pub To overcome this, catalytic methods are employed. Catalysts such as boric acid derivatives and transition metal compounds (e.g., those based on titanium or zirconium) can facilitate the direct dehydrative coupling of the carboxylic acid and amine. rsc.orgacs.org Heterogeneous catalysts like silica (B1680970) gel have also been used to promote amidation, often under microwave irradiation. researchgate.net

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as the carbonyl carbon of a carboxylic acid is in a high oxidation state and is less electrophilic than that of an aldehyde or ketone. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to primary alcohols. masterorganicchemistry.comquora.comlibretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further and cannot be isolated. libretexts.org Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are also effective and can offer greater selectivity in molecules with multiple reducible functional groups. commonorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. quora.comlibretexts.org

| Reaction | Reagents | Product | General Conditions |

|---|---|---|---|

| Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ (cat.) | Methyl 2-hex-5-enoxypropanoate | Heating/Reflux |

| Amidation | Ethylamine (CH₃CH₂NH₂), TiF₄ (cat.) | N-ethyl-2-hex-5-enoxypropanamide | Heating in a non-polar solvent (e.g., toluene) |

| Reduction | 1. LiAlH₄ in ether 2. H₃O⁺ workup | 2-Hex-5-enoxypropan-1-ol | Anhydrous conditions, followed by aqueous workup |

Electrophilic and Radical Additions to the Terminal Alkene

The terminal double bond in the hexenyl group is a region of high electron density, making it susceptible to attack by both electrophiles and radicals.

Electrophilic Addition: Alkenes readily undergo electrophilic addition reactions. For instance, reaction with a hydrogen halide like hydrogen bromide (HBr) proceeds via a two-step mechanism. docbrown.infoyoutube.comchemguide.co.uk The initial step involves the attack of the alkene's π-electrons on the electrophilic hydrogen of HBr, forming a carbocation intermediate and a bromide ion. libretexts.orgmasterorganicchemistry.com The more stable carbocation is preferentially formed, in accordance with Markovnikov's rule. For a terminal alkene like that in this compound, this results in a secondary carbocation. The second step is the rapid attack of the nucleophilic bromide ion on the carbocation to yield the final alkyl halide product. libretexts.orgmasterorganicchemistry.com

Radical Addition and Cyclization: The 5-hexenyl moiety in the molecule is a classic substrate for radical cyclization. acs.orgresearchgate.net Upon generation of a radical at a suitable position, an intramolecular addition to the double bond can occur. The cyclization of 5-hexenyl radicals is known to be extremely rapid and highly regioselective, favoring a 5-exo cyclization to form a five-membered ring (a cyclopentylmethyl radical) over a 6-endo cyclization that would form a six-membered ring (a cyclohexyl radical). scirp.orgwikipedia.orglibretexts.org This preference is attributed to a more favorable, chair-like transition state for the 5-exo closure, which allows for better orbital overlap. wikipedia.org Therefore, if a radical were generated on the carbon alpha to the ether oxygen, it would likely lead to the formation of a substituted tetrahydrofuran (B95107) ring system.

| Reaction Type | Reagent | Key Intermediate | Major Product |

|---|---|---|---|

| Electrophilic Addition | HBr | Secondary Carbocation | 2-(5-Bromohexoxy)propanoic acid |

| Radical Cyclization (Hypothetical) | Radical Initiator (e.g., AIBN), Bu₃SnH | 5-Hexenyl-type Radical | 2-((Tetrahydrofuran-2-yl)methoxy)propanoic acid |

Reactions Involving the Ether Bond and its Cleavage

Ethers are generally unreactive functional groups, which is why they are often used as solvents. However, the C-O ether bond can be cleaved under harsh conditions using strong acids. libretexts.orgjove.com

The most common method for ether cleavage is treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydriodic acid (HI), typically with heat. jove.comtransformationtutoring.commasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com The halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms and displacing the alcohol. The mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the alkyl groups attached to the ether oxygen. jove.com

In the case of this compound, the ether is flanked by a primary carbon (part of the hexenyl group) and a secondary carbon (part of the propanoic acid group). Cleavage via an Sₙ2 mechanism would involve the nucleophilic halide attacking the less sterically hindered carbon, which is the primary carbon of the hexenyl chain. jove.com This would yield 1,5-dibromohexane (B1618359) (assuming excess HBr, which would convert the initial alcohol product) and 2-hydroxypropanoic acid.

| Reagent | Mechanism | Predicted Cleavage Site | Products |

|---|---|---|---|

| Excess HBr, heat | Sₙ2 | Between hexenyl-C1 and Oxygen | 1,5-Dibromohexane and 2-Hydroxypropanoic acid |

| Excess HI, heat | Sₙ2 | Between hexenyl-C1 and Oxygen | 1,5-Diiodohexane and 2-Hydroxypropanoic acid |

Rearrangement Reactions and Isomerization Pathways of the Chemical Compound

The bifunctional nature of this compound allows for several potential intramolecular reactions, leading to rearrangement or isomerization.

Double Bond Isomerization: Under certain catalytic conditions, the terminal double bond of the hexenyl group could migrate to internal positions, leading to a mixture of isomers. This type of isomerization is common in long-chain unsaturated fatty acids and can be promoted by various catalysts.

Intramolecular Cyclization (Lactonization): The presence of both a carboxylic acid and a double bond within the same molecule opens the possibility of acid-catalyzed intramolecular cyclization to form a lactone (a cyclic ester). wikipedia.org In a process known as halolactonization, treatment with a halogen (e.g., I₂) and a base can lead to the formation of an iodolactone. wikipedia.org More directly, under strong acid conditions, the protonated double bond could be attacked by the internal nucleophile—the carbonyl oxygen of the carboxylic acid group. This electrophilic addition would lead to a cyclic intermediate that, upon rearrangement, could form a lactone. The size of the resulting ring would depend on which carbon of the double bond is attacked. Attack at the terminal carbon (C6 of the hexenyl chain) would be favored, leading to a seven-membered ring system (an ε-lactone). beilstein-journals.orgnih.govyoutube.comchemrxiv.org

| Reaction Type | Conditions | Potential Product | Notes |

|---|---|---|---|

| Double Bond Migration | Acid or metal catalyst | 2-(Hex-4-enoxy)propanoic acid | Equilibrium mixture of isomers likely. |

| Intramolecular Lactonization | Strong acid (e.g., H₂SO₄) | ε-Lactone derivative | Formation of a seven-membered ring. |

Exploration of Catalytic Transformations Relevant to this compound

Catalysis offers pathways for selective transformations of the functional groups in this compound.

Catalytic Hydrogenation: The terminal double bond can be selectively reduced to an alkane without affecting the carboxylic acid group. This is typically achieved through catalytic hydrogenation, using hydrogen gas (H₂) and a heterogeneous metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). libretexts.orglibretexts.org The reaction proceeds via syn-addition of hydrogen atoms across the double bond. libretexts.org While some catalysts can reduce carboxylic acids, the conditions required are generally much harsher than those needed for alkene hydrogenation, allowing for selective saturation of the C=C bond. tue.nlmdpi.com

Catalytic Carboxylation: While the molecule already possesses a carboxyl group, the terminal alkene presents a site for potential catalytic carboxylation, a reaction of growing interest for CO₂ utilization. Certain transition metal catalysts can facilitate the addition of CO₂ across a double bond or the activation of the terminal C-H bond to form a new carboxylic acid, which would transform the substrate into a dicarboxylic acid derivative. mdpi.com

| Transformation | Catalyst/Reagents | Product | Selectivity |

|---|---|---|---|

| Alkene Hydrogenation | H₂, Pd/C | 2-(Hexoxy)propanoic acid | Highly selective for the C=C double bond over the -COOH group. |

| Alkene Dihydroxylation | OsO₄ (cat.), NMO | 2-((5,6-Dihydroxyhexyl)oxy)propanoic acid | Selective for the C=C double bond. |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Hex 5 Enoxypropanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Hex-5-enoxypropanoic acid. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and stereochemistry of the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum would provide detailed information about the different hydrogen environments within the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm. libretexts.org The proton at the chiral center (C2) would likely resonate as a quartet, coupled to the adjacent methyl protons. The terminal vinyl protons of the hexenyl group would exhibit characteristic signals in the alkene region (around 4.9-5.8 ppm) with distinct coupling patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-180 ppm. libretexts.org The carbons of the terminal double bond would resonate in the 115-140 ppm range. wisc.edu The carbon atom of the chiral center (C2), being attached to an oxygen atom, would also show a characteristic downfield shift.

Predicted ¹H and ¹³C NMR Data:

The following tables present the predicted chemical shifts for this compound based on data from analogous compounds like propanoic acid and various hexenyl ethers. docbrown.infochemicalbook.comoregonstate.edu

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| OH | 10.0 - 12.0 | broad singlet | - |

| H5' | 5.70 - 5.85 | ddt | J = 16.9, 10.2, 6.7 |

| H6'a | 5.00 - 5.10 | ddt | J = 16.9, 1.7, 1.5 |

| H6'b | 4.90 - 5.00 | ddt | J = 10.2, 1.7, 1.2 |

| H2 | 3.95 - 4.10 | quartet | J = 7.1 |

| H1' | 3.40 - 3.60 | triplet | J = 6.5 |

| H4' | 2.00 - 2.15 | quartet | J = 6.7 |

| H3' | 1.55 - 1.70 | quintet | J = 6.6 |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 175 - 180 |

| C5' | 138 - 140 |

| C6' | 114 - 116 |

| C2 | 75 - 80 |

| C1' | 68 - 72 |

| C4' | 33 - 35 |

| C3' | 28 - 30 |

| C2' | 24 - 26 |

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula.

Electron ionization (EI) would likely lead to significant fragmentation. The fragmentation pattern can be predicted based on the functional groups present. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group ([M-17]) and the carboxyl group ([M-45]). libretexts.orgyoutube.com The ether linkage could lead to cleavage, generating fragments corresponding to the hexenyl and propanoic acid moieties. The terminal alkene may undergo characteristic rearrangements.

Predicted Mass Spectrometry Fragmentation Data:

The table below lists the predicted major fragments for this compound.

| m/z | Predicted Fragment Ion |

| 172 | [M]⁺ (Molecular Ion) |

| 155 | [M - OH]⁺ |

| 127 | [M - COOH]⁺ |

| 83 | [C₆H₁₁O]⁺ |

| 82 | [C₆H₁₀]⁺ (Hexadiene radical cation via rearrangement) |

| 73 | [C₃H₅O₂]⁺ |

| 45 | [COOH]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint," allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very broad absorption band between 2500 and 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. orgchemboulder.comutdallas.edu A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would appear around 1710 cm⁻¹. dummies.com The terminal alkene group would show a C=C stretching vibration around 1640 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹. libretexts.orglibretexts.org The C-O stretching of the ether and carboxylic acid would be visible in the 1000-1300 cm⁻¹ region. mdpi.com

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the non-polar C=C bond of the alkene, which typically gives a strong signal around 1640 cm⁻¹. stellarnet.usmdpi.com The C=O stretch would also be Raman active. researchgate.net Symmetrical vibrations, like the C-C backbone stretches, would also be more readily observed in the Raman spectrum. spectroscopyonline.com

Predicted Vibrational Frequencies

| Functional Group | Bond Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (very broad, strong) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | 1700-1725 (medium) |

| Alkene | =C-H stretch | 3070-3090 (medium) | 3070-3090 (medium) |

| Alkyl | C-H stretch | 2850-2960 (medium-strong) | 2850-2960 (strong) |

| Alkene | C=C stretch | 1640-1650 (medium) | 1640-1650 (strong) |

| Carboxylic Acid | C-O stretch | 1210-1320 (strong) | Medium |

| Ether | C-O-C stretch | 1080-1150 (strong) | Medium |

Chromatographic Methods for Purity Assessment and Stereoisomer Separation (e.g., Chiral HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) would be the primary method for determining the chemical purity of the compound. A gradient elution with a mobile phase consisting of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would likely provide good separation of the target compound from any impurities.

Stereoisomer Separation: Since this compound contains a chiral center at the C2 position, it can exist as a pair of enantiomers (R and S). Chiral HPLC is the most common method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For a carboxylic acid like this, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. nih.gov The separation would typically be performed in normal-phase mode using a mobile phase like hexane/isopropanol with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape. mdpi.com Alternatively, cyclodextrin-based columns could also be employed for the enantiomeric separation of such propanoic acid derivatives. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful technique that can provide the absolute, three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org To perform this analysis, a high-quality single crystal of this compound would need to be grown.

If a suitable crystal were obtained, the X-ray diffraction experiment would yield a detailed map of the electron density within the crystal lattice. This data would allow for the precise determination of:

Bond lengths and angles: Providing definitive confirmation of the molecular structure.

Conformation: Revealing the preferred spatial arrangement of the atoms in the solid state.

Stereochemistry: Unambiguously determining the relative and absolute configuration of the chiral center.

Intermolecular interactions: Showing how the molecules pack in the crystal, including details of hydrogen bonding between the carboxylic acid groups. almerja.comfrontiersin.org

While obtaining a suitable crystal can be challenging, X-ray crystallography remains the gold standard for providing unequivocal proof of a molecule's three-dimensional structure.

Biochemical and Biological Research Applications of 2 Hex 5 Enoxypropanoic Acid Excluding Clinical Human Trials

Enzyme Inhibition Studies Involving 2-Hex-5-enoxypropanoic Acid and its Derivatives

This section would have delved into the inhibitory effects of this compound on various enzymes. The investigation would have covered several key aspects of enzyme inhibition studies:

Role as a Biochemical Synthon or Precursor in Biosynthetic Pathways

This section was intended to explore the potential of this compound as a building block or intermediate in biological pathways.

Potential Integration into Hypothetical Fatty Acid Elongation or Degradation Pathways:This subsection would have examined the theoretical possibility of this compound being incorporated into or affecting the metabolic pathways of fatty acids.

Unfortunately, the absence of any published research on "this compound" makes it impossible to provide any factual information for these outlined sections. Further research is required to determine if this compound possesses any of the biochemical or biological properties that were the focus of this intended article.

Precursor for Bioactive Metabolites or Analogues

Information regarding the use of this compound as a starting material or intermediate in the synthesis of other biologically active molecules could not be located.

Interactions with Biological Macromolecules and Cellular Systems

No studies detailing the interactions of this compound with proteins or other cellular components were identified.

Investigation of Binding Affinities to Receptor Proteins

There is no available data from binding assays or computational studies that describe the affinity of this compound for any specific receptor proteins.

Modulation of Biochemical Processes in Model Organisms

Research describing the effects of this compound on biochemical pathways or cellular functions in model organisms (excluding human clinical data) is not present in the available literature.

Computational and Theoretical Chemistry Studies of 2 Hex 5 Enoxypropanoic Acid

Quantum Chemical Calculations of Electronic Structure, Conformation, and Energetics

There are currently no publicly available quantum chemical calculations that describe the electronic structure, preferred conformations, or energetic profile of 2-Hex-5-enoxypropanoic acid. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine properties such as molecular orbital energies, electron density distribution, and the relative stabilities of different geometric isomers. Without these foundational calculations, a deep understanding of the molecule's intrinsic properties remains elusive.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations are crucial for exploring the dynamic behavior of a molecule over time, revealing its accessible conformational landscapes, and understanding its interactions with solvent molecules. This information is vital for predicting how the compound might behave in a biological environment or in a solution-phase chemical reaction.

In Silico Prediction of Reactivity and Mechanistic Pathways

The prediction of chemical reactivity and the elucidation of potential reaction mechanisms through computational methods have not been applied to this compound in any available research. In silico studies in this area would help identify the most likely sites for nucleophilic or electrophilic attack, predict the products of various reactions, and calculate the activation energies for different mechanistic pathways.

Virtual Screening and Ligand-Based Drug Design Approaches for New Biochemical Targets

There is no evidence of this compound being used in virtual screening libraries or as a scaffold in ligand-based drug design studies. These computational techniques are employed to identify potential protein targets for a small molecule or to design new molecules with improved binding affinity and selectivity. The lack of such research indicates that the potential bioactivity of this compound has not yet been explored through computational means.

Future Directions and Emerging Research Avenues for 2 Hex 5 Enoxypropanoic Acid

Development of Green Chemistry Approaches for Sustainable Synthesis

The future synthesis of 2-Hex-5-enoxypropanoic acid will likely be guided by the principles of green chemistry, aiming for more environmentally benign and efficient production methods. nih.govmdpi.com Traditional synthetic routes to ethers and carboxylic acids often involve harsh reagents and generate significant waste. cuhk.edu.hk Modern approaches are expected to focus on sustainability, utilizing renewable feedstocks and catalytic processes. rsc.orgmanchester.ac.uk

One promising avenue is the adoption of biocatalytic methods. nih.gov Enzymes such as lipases and etherases could be employed for the stereoselective synthesis of the ether linkage and the propanoic acid moiety under mild conditions. nih.gov Fermentative processes using engineered microorganisms could also be explored for the de novo synthesis of this compound or its precursors from simple sugars, aligning with the goals of white biotechnology. nih.gov

Table 1: Comparison of Potential Green Synthesis Strategies for this compound

| Synthesis Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Biocatalysis | High stereoselectivity, mild reaction conditions, use of renewable enzymes. | Enzyme stability and cost, substrate specificity, downstream processing. |

| Whole-cell Biotransformation | Direct production from simple feedstocks, potential for complex molecule synthesis. | Metabolic engineering complexity, product toxicity to cells, low yields. |

| Heterogeneous Catalysis | Catalyst recyclability, continuous flow processing, high throughput. | Catalyst deactivation, requirement for high temperatures/pressures, selectivity control. |

| Green Solvents & Reagents | Reduced environmental impact, improved safety profile (e.g., using water or supercritical CO2). | Lower reaction rates, challenges in product separation, reagent compatibility. |

Exploration of Novel Bio-orthogonal Reaction Chemistries

The terminal alkene in this compound makes it an excellent candidate for participation in a variety of bio-orthogonal "click" chemistry reactions. nih.gov These reactions are characterized by their high efficiency, selectivity, and biocompatibility, allowing for the specific labeling and tracking of molecules in complex biological systems. nih.gov

One of the most promising applications is the inverse-electron-demand Diels-Alder (iEDDA) reaction between the terminal alkene and a tetrazine-functionalized probe. nih.gov This reaction is known for its exceptionally fast kinetics, enabling real-time imaging of biological processes. nih.govacs.org By incorporating this compound into a biomolecule of interest, researchers could use fluorescently tagged tetrazines to visualize its localization and dynamics within living cells.

Another relevant bio-orthogonal reaction is the thiol-ene click reaction, which involves the radical-mediated addition of a thiol to the alkene. wikipedia.orgalfa-chemistry.com This reaction is highly efficient and can be initiated by light, offering spatiotemporal control over the ligation process. rsc.org This feature would be particularly useful for creating patterned biomaterials or for targeted drug delivery applications. The carboxylic acid group of this compound could be used to attach it to proteins, lipids, or other biomolecules, while the terminal alkene remains available for subsequent bio-orthogonal modification.

Table 2: Kinetic Parameters of Potential Bio-orthogonal Reactions for this compound

| Bio-orthogonal Reaction | Dienophile/Enophile | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

|---|---|---|---|

| Alkene-Tetrazine Ligation (iEDDA) | Terminal Alkene | 0.01 - 1 | Fast kinetics, fluorogenic potential, no catalyst required. nih.govnih.gov |

| Thiol-Ene Click Chemistry | Terminal Alkene | 10³ - 10⁴ (photoinitiated) | High quantum yield, spatiotemporal control, insensitive to oxygen. wikipedia.orgacs.orgnih.gov |

| Nitrile Imine-Mediated Photo-click | Terminal Alkene | ~0.3 | Photoinducible, high degree of bio-orthogonality. |

Integration into Advanced Materials Science or Polymer Applications

The bifunctional nature of this compound makes it a versatile building block for the synthesis of novel polymers and advanced materials. chemhume.co.uk The carboxylic acid can participate in condensation polymerizations to form polyesters or polyamides, while the terminal alkene can be utilized for cross-linking or post-polymerization modification. manchester.ac.ukpersiaresin.com

The incorporation of this compound as a monomer could lead to the development of functional polyesters with tunable properties. bohrium.comnih.gov For example, the pendant alkene groups could be used to create cross-linked networks, resulting in thermosetting materials with enhanced mechanical strength and thermal stability. researchgate.net Alternatively, these alkenes could serve as handles for the attachment of bioactive molecules, leading to the creation of biocompatible and biodegradable materials for tissue engineering and drug delivery applications. bohrium.comnih.gov

The ether linkage in the backbone of polymers derived from this compound could also impart unique properties, such as increased flexibility and altered degradation profiles compared to traditional aliphatic polyesters. birmingham.ac.uk The ability to precisely control the density of functional groups along the polymer chain would allow for the fine-tuning of material properties to suit specific applications.

Table 3: Potential Properties of Polymers Derived from this compound

| Polymer Type | Potential Monomers | Expected Mechanical Properties | Potential Applications |

|---|---|---|---|

| Cross-linked Polyester | This compound, diols | High tensile strength, high elastic modulus. persiaresin.comresearchgate.net | Resins, composites, coatings. |

| Linear Functional Polyester | This compound, diacids | Tunable flexibility, biodegradable. nih.gov | Drug delivery vehicles, tissue engineering scaffolds. bohrium.com |

| Graft Copolymers | Polyester backbone with grafted side chains via alkene | Varied depending on grafted polymer | Smart materials, responsive hydrogels. |

Elucidation of Broader Biological Roles beyond Current Understandings

Given its structural resemblance to endogenous ether lipids, this compound may have unexplored biological roles. Ether lipids are a class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, and they play crucial roles in membrane structure, cell signaling, and as antioxidants. wikipedia.orgnih.gov

It is conceivable that this compound could be metabolized through pathways similar to those of naturally occurring ether lipids. nih.govnih.gov This could involve its incorporation into complex lipids or its degradation by enzymes that recognize the ether linkage. nih.gov Investigating the metabolic fate of exogenously supplied this compound in various cell types could reveal its potential to influence lipid metabolism and cellular homeostasis. nih.govnih.gov

Furthermore, synthetic ether lipid analogs have been shown to possess cytotoxic and cytostatic properties, likely by modulating signaling pathways involving protein kinase C and phospholipase C. wikipedia.org It is plausible that this compound or its derivatives could exhibit similar activities, making it a candidate for investigation as a modulator of cellular signaling cascades. nih.govnih.gov Future research could explore its effects on key signaling pathways, its potential as an antioxidant, and its interactions with enzymes involved in lipid metabolism. wikipedia.orgpnas.org

Table 4: Key Enzymes in Ether Lipid Metabolism as Potential Targets for this compound

| Enzyme | Function in Ether Lipid Metabolism | Potential Interaction with this compound |

|---|---|---|

| Alkylglyceronephosphate synthase (AGPS) | Catalyzes the formation of the ether bond. nih.gov | May act as a substrate analog or inhibitor. |

| Acyl/alkyl-dihydroxyacetone phosphate (B84403) reductase | Reduces the keto group in the glycerol backbone. nih.gov | Could be a substrate if the propanoic acid is modified. |

| Plasmanylethanolamine desaturase | Introduces a double bond to form plasmalogens. wikipedia.org | The existing double bond may influence its activity. |

| Alkylglycerol monooxygenase | Cleaves the ether bond in alkylglycerols. nih.gov | Could be a substrate for degradation. |

Q & A

Q. What are the established synthetic routes for 2-Hex-5-enoxypropanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Common synthetic routes include esterification of propanoic acid derivatives with hex-5-enol under acid catalysis. To optimize efficiency, use Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and analyze yield via HPLC or GC-MS. Kinetic studies (e.g., time-course sampling) can identify rate-limiting steps. Ensure purity via recrystallization or column chromatography, and validate using melting point analysis and NMR spectroscopy .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Employ - and -NMR to confirm molecular structure, focusing on alkene proton coupling (δ 5.0–5.5 ppm) and ester carbonyl signals (δ 170–175 ppm). IR spectroscopy can validate the ester carbonyl (∼1740 cm) and hydroxyl groups (if present). For quantification, use HPLC with UV detection (λ = 210–220 nm for carboxylic acids). Cross-reference spectral data with computational predictions (e.g., DFT calculations) and published databases like PubChem or ECHA .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use engineering controls (fume hoods) and personal protective equipment (nitrile gloves, lab coat). Monitor airborne concentrations via gas detection tubes. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Store in labeled, airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data reported for this compound across different studies?

- Methodological Answer : Conduct multi-technique validation:

- Compare NMR spectra under identical solvent and temperature conditions.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Perform X-ray crystallography for unambiguous structural confirmation.

Analyze discrepancies by reviewing synthetic protocols (e.g., stereochemical purity, solvent traces) and instrumental calibration. Publish raw data (e.g., FID files for NMR) in supplementary materials to enable cross-lab verification .

Q. What experimental design strategies are effective for studying the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Variable Selection : Systematically modify substituents (e.g., alkyl chain length, ester groups) while keeping the core structure intact.

- Assay Design : Use dose-response curves in biological assays (e.g., enzyme inhibition) with triplicate measurements to ensure reproducibility.

- Data Analysis : Apply multivariate statistics (e.g., PCA or PLS regression) to correlate structural features with activity. Validate models via leave-one-out cross-validation .

Q. What methodologies are recommended for analyzing degradation pathways of this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to UV light, heat (40–60°C), and hydrolytic conditions (pH 3–10). Monitor degradation products via LC-MS/MS.

- Isotope Labeling : Use -labeled analogs to track fragmentation patterns.

- Computational Modeling : Apply QSAR models to predict hydrolysis rates and identify labile functional groups. Publish detailed protocols for replication, including exact instrument settings .

Guidance for Data Reproducibility

- Experimental Replication : Document all procedures in line with the Beilstein Journal of Organic Chemistry guidelines, including exact molar ratios, reaction times, and purification steps. Provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials .

- Statistical Reporting : Include confidence intervals, p-values, and effect sizes for biological assays. Use tools like R or Python for transparent code sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.